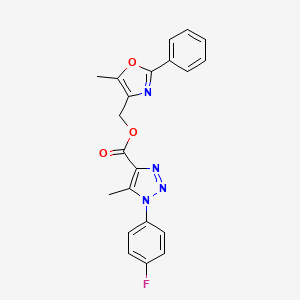

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

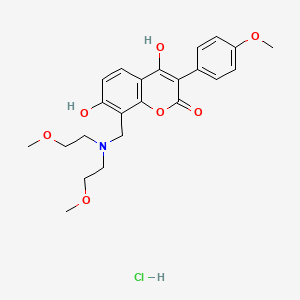

“N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide” is a chemical compound with the formula C14H11FN2O4S and a molecular weight of 322.31 . It is provided by ChemScene for in-stock or backordered impurities, bulk custom synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Carboxy‐Protecting Group in Stereoselective Construction

N-allyl-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide has been explored in the context of carboxy-protecting groups. Kunz, Waldmann, and Klinkhammer (1988) described the application of the allyl-ester moiety as a protecting principle for the carboxy group of N-acetylneuraminic acid. This involves synthesizing peracetylated allyl neuraminate and further transforming it to various derivatives, useful in stereoselective construction of neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988).

Building Blocks in Asymmetric Synthesis

In the field of asymmetric synthesis, Trost, Dogra, and Franzini (2004) discussed the utilization of 5H-alkyl-2-phenyl-oxazol-4-ones, which can be accessed by N-acylation of benzamides with alpha-bromo acid halides. The study highlights the use of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, producing products with excellent enantioselectivity (Trost, Dogra, & Franzini, 2004).

Optical Chemosensing

Niu et al. (2002) synthesized N-allyl-4-(N-2'-hydroxyethyl)amino-1,8-naphthalimide (AHEAN), a derivative used for optical chemical sensor preparation. AHEAN, when photo-copolymerized with 2-hydroxypropyl methacrylate, can be used for fluorescence quenching-based nitrofurantoin assay, showcasing its application in optical chemosensing (Niu et al., 2002).

Investigation of Reaction Mechanisms

Sherman, Grither, and McCulla (2010) conducted a computational investigation on the reaction mechanisms of nitroxyl and thiols, where nitroxyl is shown to react with various thiols leading to different products. This study provides insights into the reaction pathways and the factors affecting them, contributing to the broader understanding of these chemical interactions (Sherman, Grither, & McCulla, 2010).

Dearomatising Rearrangements

Clayden, Turnbull, Helliwell, and Pinto (2004) explored the dearomatising rearrangements of lithiated thiophenecarboxamides. This study focuses on the transformation of thiophene-3-carboxamides into various products through rearrangements, expanding the understanding of dearomatisation in organic synthesis (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Fluorescent Probe Design

Cui, Zhu, Xu, and Qian (2013) designed a fluorescent probe (OHBT) for detecting palladium species in aqueous solution. This involved linking the ESIPT fluorophore to the allyl group, which reacts with Pd(0) species. Such probes have applications in chemical sensing and analysis (Cui, Zhu, Xu, & Qian, 2013).

Synthesis and Evaluation as Radiosensitizers

Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, and Fielden (1991) synthesized a series of 2- and 3-nitrothiophene-5-carboxamides for evaluation as radiosensitizers and bioreductively activated cytotoxins. This research contributes to the development of novel therapeutic agents with potential applications in cancer treatment (Threadgill et al., 1991).

特性

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4S/c1-2-6-16-14(18)13-12(5-7-22-13)21-11-4-3-9(15)8-10(11)17(19)20/h2-5,7-8H,1,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUYOCVXLWCRIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)

![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820173.png)